Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1010072-35-1
VCID: VC2678671
InChI: InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]
Molecular Formula: C11H8BrNO5
Molecular Weight: 314.09 g/mol

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate

CAS No.: 1010072-35-1

Cat. No.: VC2678671

Molecular Formula: C11H8BrNO5

Molecular Weight: 314.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate - 1010072-35-1

Specification

CAS No. 1010072-35-1
Molecular Formula C11H8BrNO5
Molecular Weight 314.09 g/mol
IUPAC Name ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(13(15)16)5-8(12)10(6)18-9/h3-5H,2H2,1H3
Standard InChI Key AUBVSVIGEANFGC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)[N+](=O)[O-]

Introduction

PropertyValueSource
IUPAC Nameethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylatePubChem
CAS Number1010072-35-1EPA DSSTox
Molecular FormulaC11H8BrNO5PubChem
Molecular Weight314.09 g/molPubChem
InChI KeyAUBVSVIGEANFGC-UHFFFAOYSA-NPubChem
Canonical SMILESCCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)N+[O-]PubChem
DSSTOX Substance IDDTXSID20703329EPA DSSTox

Biological Activities and Medicinal Applications

Benzofuran derivatives, including compounds similar to ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, have been widely studied for their diverse biological activities. The provided search results indicate that benzofuran derivatives exhibit a range of biological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities arise from the compounds' ability to interact with various biological targets, influencing biochemical pathways that are relevant to disease processes. The specific biological activities of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate would be determined by its unique structural features, particularly the bromine substituent at position 7, the nitro group at position 5, and the ester functionality at position 2.

Research on related benzofuran derivatives has indicated potential anticancer properties, with some compounds showing significant growth inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as NF-κB, which plays a crucial role in cancer progression and inflammation. The presence of the nitro group in ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate might contribute to its potential anticancer activity, as nitro groups can undergo reduction in the cellular environment, potentially leading to the formation of reactive intermediates that can interact with DNA or proteins. The bromine substituent might influence the compound's binding to specific targets or its pharmacokinetic properties, potentially enhancing its efficacy or specificity.

The antibacterial activities of benzofuran derivatives might also be relevant to ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate, particularly given the presence of the nitro group, which is found in several clinically used antibacterial agents. The mechanism of antibacterial action might involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes, processes that could be influenced by the compound's structural features. The combination of the bromine substituent, the nitro group, and the ester functionality creates a unique electronic and steric environment that might enable selective interaction with bacterial targets while minimizing toxicity to human cells. Further studies would be necessary to fully characterize the antibacterial properties of this specific compound and to identify its mechanism of action.

Antimicrobial Properties

Benzofuran derivatives have demonstrated promising antibacterial activities, suggesting potential applications for ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate in addressing bacterial infections. The nitro group at position 5 is particularly noteworthy, as nitro-containing compounds have a long history in antibacterial therapy, exemplified by drugs like metronidazole and nitrofurantoin. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA, proteins, or other cellular components. The presence of the bromine substituent at position 7 might further enhance the compound's antibacterial activity by influencing its interaction with specific bacterial targets or by modifying its physicochemical properties, such as lipophilicity, which can affect its ability to penetrate bacterial cell membranes.

The potential antibacterial spectrum of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate would need to be directly assessed through in vitro studies against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains. The compound's activity against different bacterial types would provide insights into its mechanism of action and its potential clinical applications. Additionally, studies on the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be necessary to evaluate its potential as a clinically useful antibacterial agent. The presence of the nitro group and the bromine substituent might influence these pharmacokinetic properties, potentially affecting the compound's bioavailability, half-life, and tissue distribution.

Structure-Activity Relationships

The bromine substituent at position 7 contributes to the compound's lipophilicity and can engage in halogen bonding interactions with biological targets. Halogen bonding involves the interaction of the positively charged region of the bromine atom (the σ-hole) with electron-rich sites in biological molecules, such as the oxygen atoms of carbonyl groups or the sulfur atoms of thioethers. These interactions can enhance the compound's binding affinity and specificity for certain targets, potentially contributing to its biological activities. Additionally, the bromine substituent affects the electronic distribution within the aromatic system, influencing the reactivity of the molecule and its interaction with biological targets.

The nitro group at position 5 is strongly electron-withdrawing, significantly affecting the electronic properties of the aromatic system. This electronic effect can influence the compound's interaction with biological targets, potentially enhancing or diminishing its binding affinity for specific sites. The nitro group can also engage in hydrogen bonding interactions with biological molecules, acting as a hydrogen bond acceptor through its oxygen atoms. Furthermore, the nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with DNA or proteins, contributing to the compound's biological activities, particularly its potential anticancer and antibacterial properties.

The Role of Functional Groups

Table 2: Potential Contributions of Functional Groups to Biological Activity

The position of the substituents on the benzofuran ring significantly influences their electronic effects and their spatial orientation relative to potential binding sites in biological targets. For instance, the nitro group at position 5 and the bromine at position 7 are located on the benzene portion of the benzofuran system, while the ester group is on the furan portion. This arrangement creates a specific electronic and steric environment that might enable selective interaction with certain biological targets. The relative positions of these groups also determine their mutual electronic effects on the aromatic system, potentially creating regions of high or low electron density that can interact with corresponding regions in biological targets.

Modifications to these functional groups or their positions would likely alter the compound's biological activities. For instance, replacing the bromine with another halogen, such as chlorine or fluorine, would change the size, electronegativity, and potentially the halogen bonding capabilities of the substituent. Similarly, moving the nitro group to a different position on the ring would change its electronic effect on the aromatic system and its spatial orientation relative to potential binding sites. Replacing the ethyl ester with a different ester or with an amide would change the hydrogen bonding capabilities and the lipophilicity of the molecule. These structure-activity relationships provide valuable insights for the rational design of new benzofuran derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Future Research Directions and Applications

Research on ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and related benzofuran derivatives continues to evolve, with several promising directions for future investigation. One significant area of exploration involves the development of structure-activity relationships through the systematic modification of the compound's structure and evaluation of the resulting biological activities. This approach can lead to the identification of optimized derivatives with enhanced efficacy, selectivity, or pharmacokinetic properties. Potential modifications include the replacement of the bromine with other substituents, alteration of the position or nature of the nitro group, or modification of the ester functionality. These structural variations could yield compounds with improved biological profiles, potentially leading to the development of new therapeutic agents for conditions such as cancer or bacterial infections.

The integration of computational methods with experimental studies represents another promising research direction. Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) analyses can provide insights into the interaction of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and its derivatives with biological targets, guiding the rational design of new compounds. These computational approaches can help identify the key structural features required for specific biological activities, predict the properties of novel derivatives before their synthesis, and optimize lead compounds for improved efficacy or pharmacokinetic properties. The combination of computational and experimental methods can accelerate the drug discovery process and increase the likelihood of developing successful therapeutic agents.

Exploration of the compound's potential applications beyond traditional medicinal uses is another area for future research. Benzofuran derivatives have been investigated for various applications, including as fluorescent probes, chemosensors, or materials for organic electronics. The unique structural and electronic properties of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate might make it suitable for such applications, particularly if modified to enhance specific properties such as fluorescence, conductivity, or sensitivity to certain analytes. These alternative applications could expand the utility of the compound beyond its potential therapeutic uses, contributing to advances in fields such as analytical chemistry, materials science, or environmental monitoring.

Advancing Synthetic Methodologies

The development of improved synthetic approaches for ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and related compounds represents an important area for future research. Current synthetic methods, while effective, might benefit from optimization to enhance yield, reduce reaction time, or improve sustainability . For instance, the exploration of alternative reaction conditions, such as the use of different bases, solvents, or catalysts, might lead to more efficient synthesis protocols. The application of flow chemistry or microwave-assisted synthesis could potentially reduce reaction times and improve reproducibility, addressing some of the limitations of traditional batch processes. These advances in synthetic methodology would facilitate the preparation of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and its derivatives for further studies, supporting the exploration of their chemical and biological properties.

The development of regioselective functionalization methods for the benzofuran core represents another significant challenge. The ability to selectively introduce substituents at specific positions on the benzofuran ring would enable the efficient preparation of a diverse array of derivatives for structure-activity relationship studies. This might involve the exploration of directing groups or protective strategies to control the regioselectivity of various transformations, such as nitration, bromination, or other functionalization reactions. The development of transition metal-catalyzed methods for the direct functionalization of specific positions on the benzofuran ring could also provide valuable tools for the preparation of diverse derivatives. These advances in regioselective functionalization would expand the structural diversity accessible from the benzofuran scaffold, potentially leading to the discovery of compounds with enhanced biological activities or improved properties.

The integration of sustainable chemistry principles into the synthesis of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and its derivatives represents another important research direction . This might involve the development of greener synthetic routes that minimize the use of hazardous reagents, reduce waste generation, or improve energy efficiency. For instance, the exploration of biocatalytic methods for the preparation or modification of benzofuran derivatives could provide environmentally friendly alternatives to traditional chemical approaches. The use of renewable feedstocks or the development of recyclable catalyst systems could also contribute to the sustainability of the synthetic processes. These advances in sustainable synthesis would align the preparation of ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate and its derivatives with the growing emphasis on environmental responsibility in chemical research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator